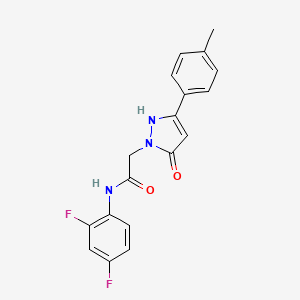
N-(2,4-difluorophenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H15F2N3O2 and its molecular weight is 343.334. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has demonstrated their utility in forming coordination complexes with metal ions, such as Co(II) and Cu(II), which exhibit significant antioxidant activity. These findings suggest potential applications in developing antioxidant agents and studying the role of metal coordination in modulating biological activity (Chkirate et al., 2019).
Crystal Structures and Computational Studies
Studies have also focused on the crystal structure analysis and computational studies of compounds similar to the target molecule, helping to elucidate their molecular interactions, stability, and potential for forming supramolecular architectures. Such research aids in understanding the structural basis for the activity and designing compounds with desired properties (Sebhaoui et al., 2020).
Antipsychotic Potential
Research on pyrazole derivatives has identified compounds with antipsychotic-like profiles without interacting with dopamine receptors, offering new avenues for developing antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Corrosion Inhibition
Pyrazoline derivatives have been explored as corrosion inhibitors for metals in acidic media. These studies have revealed that such compounds can provide effective protection against corrosion, suggesting applications in industrial processes and materials preservation (Lgaz et al., 2018).
Antimicrobial and Antiplasmodial Properties
Some derivatives have shown promising antimicrobial and antiplasmodial activities, indicating potential applications in developing new antimicrobial agents and antimalarial drugs. This highlights the versatility of pyrazole-acetamide derivatives in contributing to various fields of medicinal chemistry (Aly et al., 2011).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1H-pyrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c1-11-2-4-12(5-3-11)16-9-18(25)23(22-16)10-17(24)21-15-7-6-13(19)8-14(15)20/h2-9,22H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYKRIMSMOWONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(N2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2871431.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2871433.png)
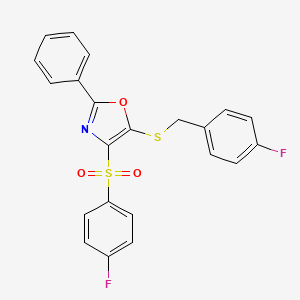
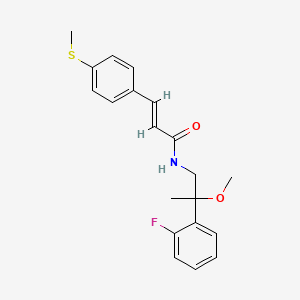
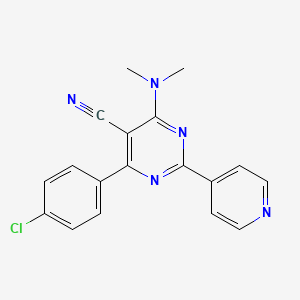
![5-(furan-2-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2871439.png)
![6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2871443.png)
![N-(4-bromophenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2871446.png)
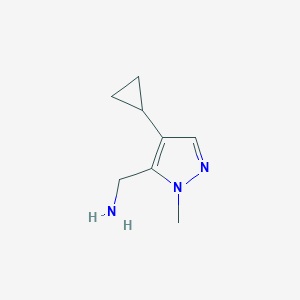
![8-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871449.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2871450.png)
![N-(2,3-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871451.png)
![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2871452.png)